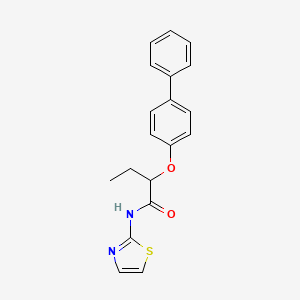

2-(4-biphenylyloxy)-N-1,3-thiazol-2-ylbutanamide

Descripción general

Descripción

The compound of interest, while not directly studied in the available literature, belongs to a class of compounds involving thiazol and biphenyl groups. These compounds are often explored for their potential in various fields, including medicinal chemistry.

Synthesis Analysis

Synthesis of similar thiazol compounds has been explored in various studies. For instance, Shahana et al. (2020) detailed the synthesis of novel thiazol compounds characterized by UV, IR, 1H and 13C NMR, and mass spectrometry, indicating a complex process involving multiple stages and characterization techniques (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of thiazol derivatives has been investigated using techniques like X-ray diffraction, as reported by Yahiaoui et al. (2019). They used Density Functional Theory (DFT) calculations to understand the geometry of the molecule, indicating that similar approaches could be applied to the compound (Yahiaoui et al., 2019).

Chemical Reactions and Properties

The reactivity and properties of similar compounds have been assessed in various studies. For example, Gomha et al. (2016) synthesized a series of pyrazolyl-thiazoles and evaluated their anti-tumor activities, highlighting the diverse reactivity of thiazol derivatives (Gomha et al., 2016).

Physical Properties Analysis

The physical properties of thiazol derivatives are often characterized using various spectroscopic and crystallographic techniques, as seen in the studies by Prabhuswamy et al. (2016), who used single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).

Chemical Properties Analysis

Chemical properties such as stability, reactivity, and interaction with other molecules can be assessed using methods like DFT calculations and NMR spectroscopy, as demonstrated in studies like those by Matsumoto et al. (2005) on related compounds (Matsumoto et al., 2005).

Aplicaciones Científicas De Investigación

Inhibition and Corrosion Control

One area of application is in the field of corrosion science, where derivatives similar to 2-(4-biphenylyloxy)-N-1,3-thiazol-2-ylbutanamide have been explored for their inhibitive properties on corrosion and biocorrosion in metals, particularly in cooling water systems. The effectiveness of such compounds can be attributed to their ability to form a protective layer on metal surfaces, thus preventing corrosive substances from causing damage. Studies using potentiodynamic polarization and electrochemical impedance spectroscopy methods have demonstrated the potential of these derivatives as mixed-type inhibitors, highlighting their practical application in industrial water systems to enhance the longevity of metal components (Rochdi et al., 2014).

Anticancer and Antiviral Activities

Another significant area of application is in the development of therapeutic agents. Certain derivatives of this compound have been synthesized and investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C virus) activities. These compounds have shown potential in inhibiting the growth of various cancer cell lines and in reducing HCV NS5B RdRp activity, suggesting their applicability in cancer and antiviral therapy. The structure-activity relationship studies of these derivatives could provide valuable insights for the design of new drugs with improved efficacy and reduced side effects (Ş. Küçükgüzel et al., 2013).

Electrochemical and Electrochromic Properties

Furthermore, the structural motif of this compound is conducive to the development of electrochromic materials. Derivatives incorporating this structure have been synthesized and demonstrated to exhibit multi-electrochromic properties, making them suitable for use in electrochromic devices. These materials can switch colors upon the application of an electric voltage, offering applications in smart windows, displays, and low-energy consumption devices. The unique electrochemical and electrochromic properties of these derivatives, such as fast switching times and high coloration efficiency, make them promising candidates for future technological advancements (Bin Hu et al., 2019).

Propiedades

IUPAC Name |

2-(4-phenylphenoxy)-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-2-17(18(22)21-19-20-12-13-24-19)23-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13,17H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZQFPAZRFUMFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4630604.png)

![3-[(mesitylmethyl)thio]-4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole](/img/structure/B4630608.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4630618.png)

![1-(2-fluorobenzoyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-4-piperidinecarboxamide](/img/structure/B4630622.png)

![5,6-dimethyl-N-(2-pyridinylmethyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4630629.png)

![N-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4630632.png)

![{3-[(2-chlorobenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4630634.png)

![2-(3,4-dimethylphenoxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4630651.png)

![N-(5-{2-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4630659.png)

![1-[3-(2-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4630662.png)

![N-(2,4-dimethylphenyl)-2-{[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-(3-methoxypropyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4630676.png)